molecular formula C18H21NO3 B2503481 N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide CAS No. 326885-01-2

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide

Cat. No.: B2503481
CAS No.: 326885-01-2
M. Wt: 299.37
InChI Key: XHQZCLKELNZTHY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide is a carboxamide derivative featuring a coumarin (2-oxochromen-3-yl) core linked to a cyclohexyl-ethylcarboxamide moiety. This analog crystallizes in a triclinic system (space group P1), with a planar coumarin nucleus and a chair-configured cyclohexane ring stabilized by intermolecular hydrogen bonds (R₂²(10) and R₂²(18) motifs) . The ethyl and cyclohexyl substituents likely enhance lipophilicity and steric bulk, influencing solubility and biological interactions.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h6-8,11-12,14H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZCLKELNZTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide typically involves the reaction of 2-oxochromene-3-carboxylic acid with cyclohexylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been reported to inhibit proteases such as β\beta -chymotrypsin and human leukocyte elastase. These inhibitors can regulate the cell cycle and are crucial in treating proliferative disorders, including various cancers and inflammatory diseases .

Therapeutic Applications
N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide may have applications in treating conditions like:

  • Cancer : The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests its potential use in cancer therapies targeting cell proliferation.
  • Inflammation : Studies indicate that this compound can reduce pro-inflammatory cytokines, making it a candidate for anti-inflammatory treatments .

Materials Science

Photophysical Properties
The chromene derivatives, including this compound, are known for their exceptional photophysical properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb light and emit fluorescence can be harnessed for advanced display technologies.

Biological Research

Interaction with Biological Macromolecules
The compound can engage in hydrogen bonding and hydrophobic interactions with proteins, which is vital for drug discovery efforts. Its structural features allow it to bind effectively to active sites of enzymes or receptors, potentially leading to new therapeutic agents .

Case Studies

Several studies have investigated the biological activities of this compound:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against Gram-positive/negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cellsDose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours).
Inflammation Model StudyInvestigate anti-inflammatory propertiesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Carboxamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Observations
N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide Coumarin (2-oxochromen-3-yl) Cyclohexyl, ethyl Not explicitly reported Likely planar coumarin; chair cyclohexane
N-(3-Chlorophenyl)cyclohexanecarboxamide Cyclohexanecarboxamide 3-Chlorophenyl C₁₃H₁₆ClNO 237.73 Chlorine enhances electronegativity
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin (2-oxochromen-3-yl) 2-Hydroxyethyl C₁₂H₁₁NO₄ 233.22 Hydroxyethyl improves aqueous solubility
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide Azepin-2-one Cyclohexane C₁₃H₂₂N₂O₂ 262.33 Chair cyclohexane; dimeric H-bonding
  • Key Differences: Coumarin vs. Aromatic Cores: The coumarin moiety in the target compound and its hydroxyethyl analog enables π-π stacking and planar interactions, absent in chlorophenyl or azepinone derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Aqueous Solubility (mg/mL) Hydrogen Bond Donors/Acceptors
This compound ~3.5 (estimated) Low (hydrophobic substituents) 1 donor, 3 acceptors
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ~1.8 Moderate (polar hydroxyethyl) 2 donors, 4 acceptors
N-(3-Chlorophenyl)cyclohexanecarboxamide ~2.9 Low 1 donor, 2 acceptors
  • Solubility : The hydroxyethyl analog’s solubility is 2–3× higher than the target compound due to enhanced polarity .
  • Lipophilicity : Chlorophenyl and ethyl-cyclohexyl groups increase logP, favoring lipid bilayer penetration but reducing water solubility .

Table 4: Hazard Comparison of Carboxamide Derivatives

Compound Acute Toxicity (Oral LD₅₀) Skin/Irritation Environmental Impact
This compound Not reported Likely Category 2 (H315) Low bioaccumulation
N-(3-Acetylphenyl)cyclohexanecarboxamide Category 4 (H302) Category 2 (H315, H319) Moderate persistence
  • Toxicity : Analogous compounds (e.g., N-(3-acetylphenyl)cyclohexanecarboxamide) are classified as irritants (skin/eyes) and mildly toxic orally, suggesting similar hazards for the target compound .

Biological Activity

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core, which is known for its diverse biological activities. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, making it a candidate for drug development.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The carboxamide group can form hydrogen bonds with residues in the active sites of enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The chromene core can interact with hydrophobic pockets within target proteins, enhancing binding affinity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays using various cell lines have shown that derivatives of the chromene structure can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies on substituted 2-oxochromen-3-ylbenzamides revealed significant anti-inflammatory and anticancer activities .
  • Animal Models : In animal models, compounds structurally related to this compound have been tested for their efficacy against various diseases, including cancer and inflammatory disorders. These studies often report reduced tumor sizes and improved survival rates in treated groups .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntioxidantProtection against oxidative stress,
AntimicrobialPotential antibacterial activity
Anti-inflammatoryReduction in inflammation markers ,
AnticancerInduction of apoptosis in cancer cells ,

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